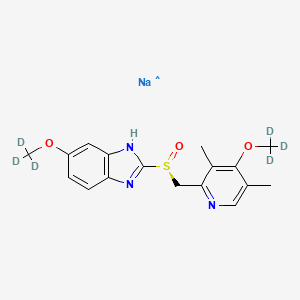
Esomeprazole-d6 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esomeprazole-d6 (sodium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is particularly useful in scientific research due to its stability and unique properties, which make it an ideal candidate for various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of esomeprazole-d6 (sodium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of esomeprazole-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness while maintaining the integrity of the deuterated compound.
化学反応の分析
Types of Reactions
Esomeprazole-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert esomeprazole-d6 (sodium) into its corresponding sulfide form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides.
科学的研究の応用
Esomeprazole-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of esomeprazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of esomeprazole.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of esomeprazole-based therapies.
作用機序
Esomeprazole-d6 (sodium) exerts its effects by inhibiting the (H+, K+)-ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The deuterated form of esomeprazole provides enhanced stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
Omeprazole: A racemic mixture of the R- and S-enantiomers, with esomeprazole being the S-enantiomer.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor used for similar indications as esomeprazole.
Rabeprazole: Another member of the proton pump inhibitor class with comparable efficacy.
Uniqueness
Esomeprazole-d6 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical studies. The deuterium atoms in the compound reduce the rate of metabolic degradation, leading to prolonged activity and improved pharmacokinetic profiles compared to non-deuterated forms.
特性
分子式 |
C17H19N3NaO3S |
|---|---|
分子量 |
374.4 g/mol |
InChI |
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1/i3D3,4D3; |
InChIキー |
HVAJOLFRLWQQQL-ZGKVGPQDSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC([2H])([2H])[2H])C.[Na] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




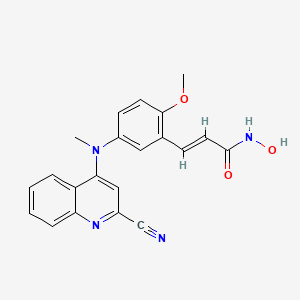
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
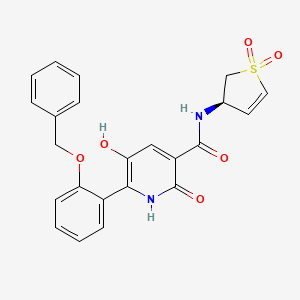
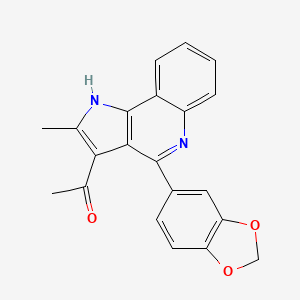
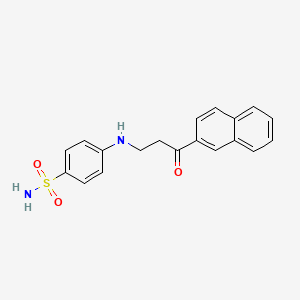
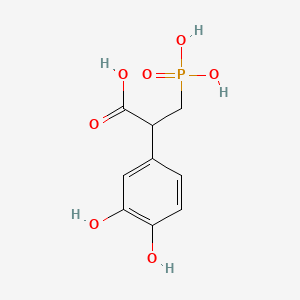
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)


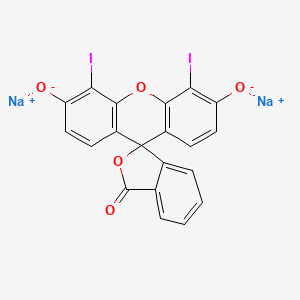
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
